Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of the imidazo[1,2-a]pyridine ring, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction conditions, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reactions with amines can produce amino-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in the study of disease mechanisms and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to similar compounds with only one bromine atom .
Properties
Molecular Formula |
C9H6Br2N2O2 |
---|---|
Molecular Weight |
333.96 g/mol |
IUPAC Name |
methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)7-4-13-3-5(10)2-6(11)8(13)12-7/h2-4H,1H3 |
InChI Key |
VOSRNVHLKWHHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.